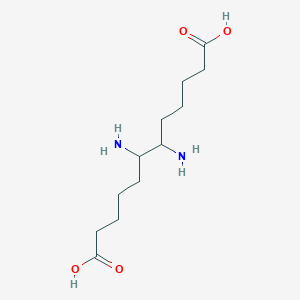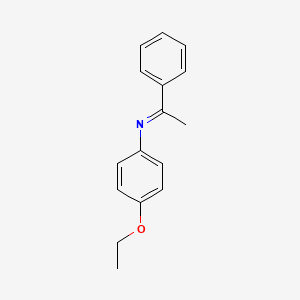
(1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring and an imine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine typically involves the condensation reaction between 4-ethoxybenzaldehyde and aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:
4-ethoxybenzaldehyde+aniline→this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy group may also contribute to the compound’s overall lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-N-(4-Methoxyphenyl)-1-phenylethan-1-imine: Similar structure but with a methoxy group instead of an ethoxy group.
(1E)-N-(4-Hydroxyphenyl)-1-phenylethan-1-imine: Contains a hydroxy group instead of an ethoxy group.
(1E)-N-(4-Methylphenyl)-1-phenylethan-1-imine: Features a methyl group instead of an ethoxy group.
Uniqueness
(1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Propriétés
Numéro CAS |
20768-50-7 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-1-phenylethanimine |
InChI |
InChI=1S/C16H17NO/c1-3-18-16-11-9-15(10-12-16)17-13(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Clé InChI |
OVKMYWANCDQJCM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


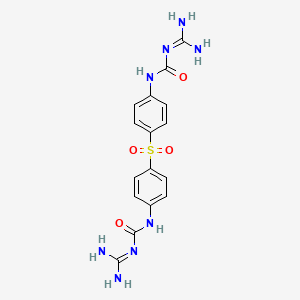
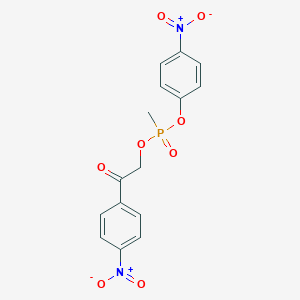

pentasilolane](/img/structure/B14706902.png)
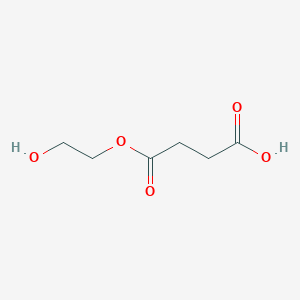
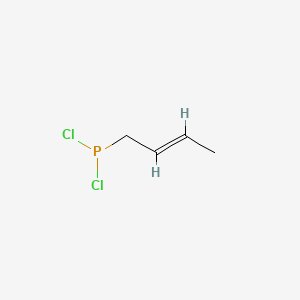
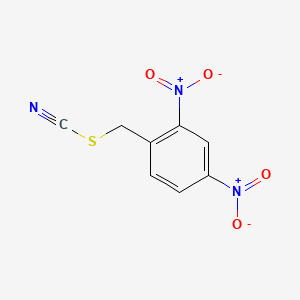
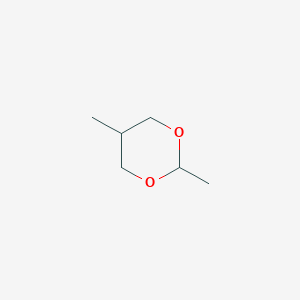
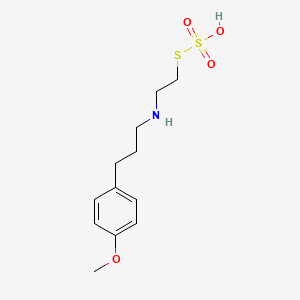
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
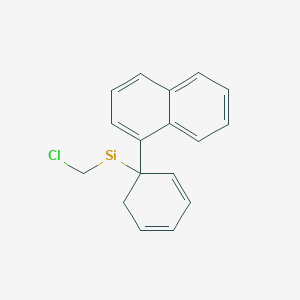

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
